molecular formula C20H17N3O2 B1225833 Angustoline CAS No. 40041-95-0

Angustoline

Cat. No. B1225833
CAS RN: 40041-95-0
M. Wt: 331.4 g/mol
InChI Key: NDHJXXLIRWAMEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Angustoline is a natural product found in Camptotheca acuminata, Strychnos angustiflora, and other organisms with data available.

Scientific Research Applications

  • Structural Analysis and Synthesis :

    • Angustoline's structure features a fused-ring system, including a nearly planar benzimidazole portion and a nearly planar 2,7-naphthyridin-1-one portion, which are slightly twisted due to the tetrahedral nature of the two methylene linkages in the central six-membered ring. This structural analysis highlights its complex molecular architecture (Liew et al., 2011).
    • A short total synthesis of angustoline has been achieved, indicating its potential for laboratory production and facilitating further study of its properties (Peng et al., 2020).
  • Cancer Research :

    • Angustoline has demonstrated the ability to inhibit esophageal tumors by regulating the LKB1/AMPK/ELAVL1/LPCAT2 pathway and affecting phospholipid remodeling. This indicates its potential as a therapeutic agent in esophageal cancer treatment (Li et al., 2020).
    • It also shows promise in colon cancer treatment. Angustoline induced cytotoxicity in COLO-205 human colon cancer cells, exhibiting effects on cell autophagy, apoptosis, migration, invasion, and cell cycle arrest (Ding et al., 2019).
  • Quality Control in Herbal Medicine :

    • A study on Sarcocephalus latifolius, a plant used in West African traditional medicine, developed a method for quantifying angustoline. This work contributes to the quality control of herbal preparations, ensuring consistent and effective use of angustoline-containing medicinal products (Tittikpina et al., 2022).
  • Potential in Alzheimer’s Disease Treatment :

    • Research into Uncaria rhynchophylla, a plant used in treating Alzheimer’s disease, identified angustoline as one of the key alkaloids potentially effective in AD treatment. This underscores angustoline's potential role in neurodegenerative disease therapy (Zeng et al., 2021).

properties

CAS RN

40041-95-0

Molecular Formula

C20H17N3O2

Molecular Weight

331.4 g/mol

IUPAC Name

19-(1-hydroxyethyl)-3,13,17-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(21),2(10),4,6,8,15,17,19-octaen-14-one

InChI

InChI=1S/C20H17N3O2/c1-11(24)15-9-21-10-16-14(15)8-18-19-13(6-7-23(18)20(16)25)12-4-2-3-5-17(12)22-19/h2-5,8-11,22,24H,6-7H2,1H3

InChI Key

NDHJXXLIRWAMEN-UHFFFAOYSA-N

SMILES

CC(C1=C2C=C3C4=C(CCN3C(=O)C2=CN=C1)C5=CC=CC=C5N4)O

Canonical SMILES

CC(C1=C2C=C3C4=C(CCN3C(=O)C2=CN=C1)C5=CC=CC=C5N4)O

synonyms

angustoline

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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